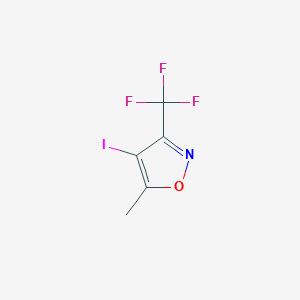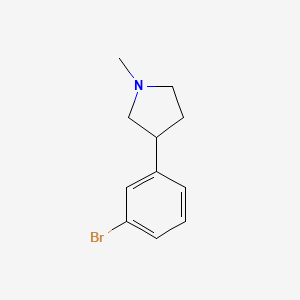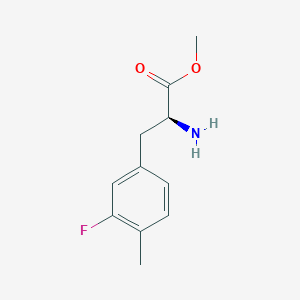
Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoatehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant effects and have been studied for various applications in scientific research. The compound is characterized by its unique chemical structure, which includes a fluorine atom and a methyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of a fluorinated benzaldehyde with a suitable amine.
Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.
Esterification: The amine is then esterified with methanol to form the final product.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness. The molecular targets include dopamine transporters and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-fluoro-α-pyrrolidinovalerophenone (MFPVP)
- 4-Fluoro-3-methyl-α-pyrrolidinopentiophenone
- 4-Fluoro-3-methyl-α-PVP
Uniqueness
Methyl(S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
DTNCPWOUILPGIS-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
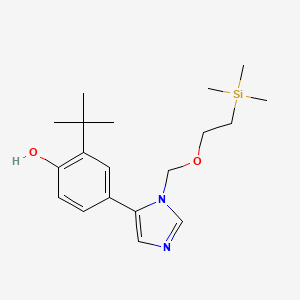
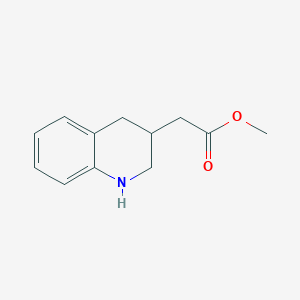
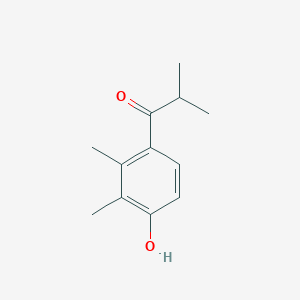
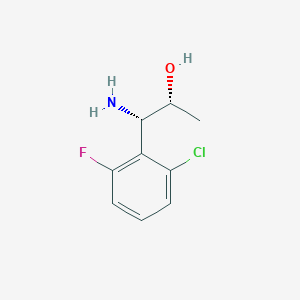
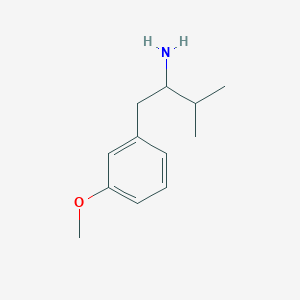
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B15235801.png)

![Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride](/img/structure/B15235804.png)
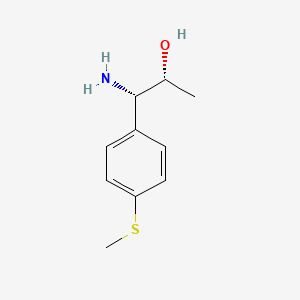

![8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B15235831.png)
